1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine core with a 2-oxo functional group and two distinct substituents: a 2-chloro-6-fluorobenzyl group at position 1 and an N-(4-fluorophenyl)carboxamide at position 3. The dihydropyridine scaffold is well-documented in medicinal chemistry for its role in modulating ion channels and enzyme activity . The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-4-1-5-17(22)15(16)11-24-10-2-3-14(19(24)26)18(25)23-13-8-6-12(21)7-9-13/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZJASYWZYPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chloro and fluoro substituents. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of dihydropyridine have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival.
- Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against HeLa and A375 cancer cell lines, with IC50 values indicating potent activity .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Findings : In vitro studies revealed that modifications to the dihydropyridine scaffold could enhance selectivity toward specific CDKs, leading to decreased proliferation in tumor cells .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research suggests that dihydropyridine derivatives can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.
- Example : A derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Cell Cycle Arrest : By inhibiting specific kinases, the compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence points towards the ability of this compound to trigger apoptosis in malignant cells.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and proliferation.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Substituent Effects: The acetyl group in the analog from increases molecular weight (414.82 g/mol vs. Thioether-containing analogs (AZ331, AZ257) introduce sulfur atoms, which can influence redox properties and binding kinetics. The bromine in AZ257 enhances molecular polarity but may limit blood-brain barrier penetration . Fluorophenyl groups (common in the target compound and –5 analogs) improve lipid solubility and target affinity via hydrophobic interactions .
Pharmacological and Physicochemical Implications
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life relative to bromine- or sulfur-containing analogs .
- Target Selectivity : The dihydropyridine core may confer calcium channel modulation, while furopyridine analogs (–4) could exhibit kinase inhibition due to fused aromatic systems .
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and mechanisms of action, supported by relevant case studies and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 358.79 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClF₂N₂O |
| Molecular Weight | 358.79 g/mol |
| LogP | 3.76 |
| Polar Surface Area | 32 Å |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions where various reagents are combined under controlled conditions. The methods often utilize microwave-assisted techniques to enhance yield and reduce reaction times. Recent studies have shown that microwave-assisted synthesis can improve the yield of similar compounds significantly compared to traditional methods .
Anticancer Properties
Research indicates that compounds with a similar structural framework exhibit significant anticancer activity. For instance, derivatives of dihydropyridines have been shown to inhibit various cancer cell lines, including breast and lung cancers. In vitro studies revealed that certain derivatives displayed IC50 values below 10 μM against aggressive cancer cell lines such as MDA-MB-231 and A549, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM . This suggests potential for development into antimicrobial agents.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of dihydropyridine derivatives. Some studies have indicated that these compounds can block calcium entry into cells, protecting against oxidative stress and excitotoxicity in neuronal models . This mechanism may have implications for treating neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on a series of pyridothienopyrimidinone derivatives, one compound exhibited an IC50 value of 1.18 μM against the HCT116 colorectal cancer cell line. This highlights the potential for structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various synthesized compounds against multiple bacterial strains. The results indicated that certain derivatives were significantly more effective than standard treatments like ciprofloxacin, showcasing their potential as new antibacterial agents .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Calcium Channel Modulation : Compounds affecting calcium homeostasis can protect neurons from damage.
- Antioxidant Activity : Many dihydropyridine derivatives possess antioxidant properties that contribute to their protective effects in various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
